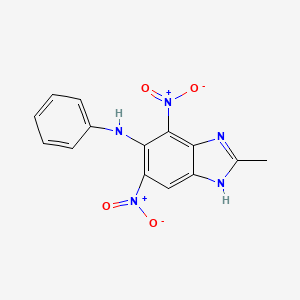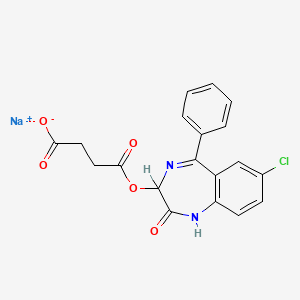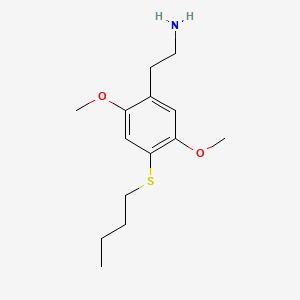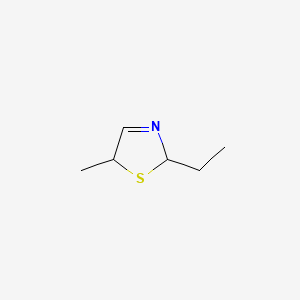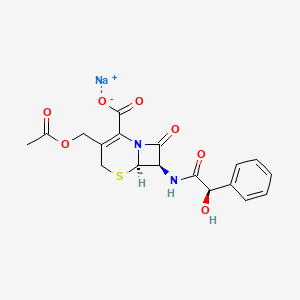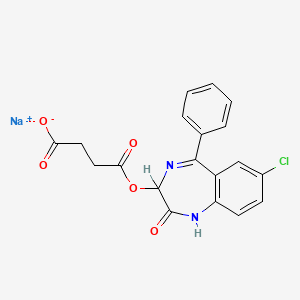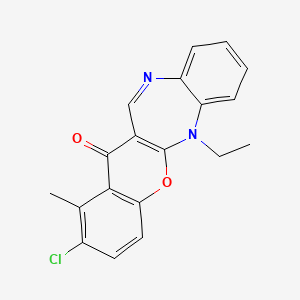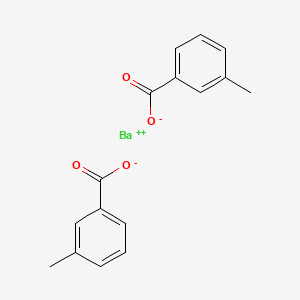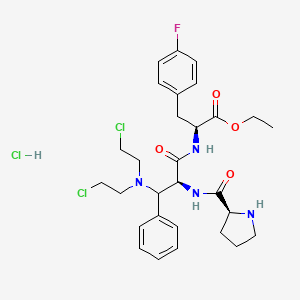![molecular formula C26H27ClN6O4 B12727654 (E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 89719-70-0](/img/structure/B12727654.png)
(E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is a complex organic compound that belongs to the class of triazolobenzodiazepines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, followed by the introduction of the benzodiazepine moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anxiolytic and sedative agent.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to a calming effect on the nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic and sedative properties.
Alprazolam: A triazolobenzodiazepine used for the treatment of anxiety and panic disorders.
Lorazepam: A benzodiazepine with similar sedative effects.
Uniqueness
(E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a triazole ring with a benzodiazepine moiety allows for unique interactions with GABA receptors, potentially offering advantages in terms of efficacy and safety compared to other similar compounds.
Propiedades
Número CAS |
89719-70-0 |
|---|---|
Fórmula molecular |
C26H27ClN6O4 |
Peso molecular |
523.0 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C22H23ClN6.C4H4O4/c1-27-9-11-28(12-10-27)15-21-26-25-20-14-24-22(16-5-3-2-4-6-16)18-13-17(23)7-8-19(18)29(20)21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,14-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
ZNJAOPSXEXUAEI-WLHGVMLRSA-N |
SMILES isomérico |
CN1CCN(CC1)CC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN1CCN(CC1)CC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





